molecular formula C20H22N2O5 B2705750 N-(3,4-dimethoxyphenethyl)-3-(2-oxobenzo[d]oxazol-3(2H)-yl)propanamide CAS No. 851988-97-1

N-(3,4-dimethoxyphenethyl)-3-(2-oxobenzo[d]oxazol-3(2H)-yl)propanamide

Cat. No. B2705750
M. Wt: 370.405
InChI Key: ZWJSBLZCEJULON-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

This involves the study of the compound’s molecular geometry, bond lengths and angles, and other structural parameters. Techniques such as X-ray crystallography, NMR spectroscopy, and computational chemistry are often used .


Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes. It includes the reactants, products, conditions, and mechanism of the reaction.


Physical And Chemical Properties Analysis

This involves studying properties like melting point, boiling point, solubility, chemical stability, etc .

Scientific Research Applications

Antitumor Activity

Research has demonstrated that certain analogues of N-(3,4-dimethoxyphenethyl)-3-(2-oxobenzo[d]oxazol-3(2H)-yl)propanamide exhibit significant antitumor activity. A study by Al-Suwaidan et al. (2016) focused on synthesizing and evaluating a series of 3-benzyl-substituted-4(3H)-quinazolinones, revealing that some compounds displayed remarkable broad-spectrum antitumor activity, with potency 1.5–3.0-fold higher than the control drug 5-FU (Al-Suwaidan et al., 2016).

Photoreactions in Organic Chemistry

The compound's derivatives have been studied for their photoreactions in organic solvents. Shima et al. (1984) investigated the photoreactions of N,N-dimethylpyruvamide (DMPA) in methanol and ethanol, leading to several products (Shima et al., 1984).

Herbicidal Activity

A study by Liu et al. (2008) synthesized and analyzed the herbicidal activity of a compound similar to N-(3,4-dimethoxyphenethyl)-3-(2-oxobenzo[d]oxazol-3(2H)-yl)propanamide, showing its effectiveness as a herbicide (Liu et al., 2008).

VEGFR-2 Inhibition in Anticancer Therapy

Ghorab et al. (2016) designed novel sulfonamides with a biologically active 3,4-dimethoxyphenyl moiety as VEGFR-2 inhibitors, indicating their potential in anticancer therapy (Ghorab et al., 2016).

properties

IUPAC Name

N-[2-(3,4-dimethoxyphenyl)ethyl]-3-(2-oxo-1,3-benzoxazol-3-yl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N2O5/c1-25-17-8-7-14(13-18(17)26-2)9-11-21-19(23)10-12-22-15-5-3-4-6-16(15)27-20(22)24/h3-8,13H,9-12H2,1-2H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZWJSBLZCEJULON-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CCNC(=O)CCN2C3=CC=CC=C3OC2=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[2-(3,4-dimethoxyphenyl)ethyl]-3-(2-oxo-1,3-benzoxazol-3-yl)propanamide

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